molecular formula C16H27NO5 B3238673 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester CAS No. 1416372-24-1

2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B3238673
CAS No.: 1416372-24-1
M. Wt: 313.39 g/mol
InChI Key: DYDYCQNNYOECCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which is a fused ring system containing both oxygen and nitrogen atoms. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the spirocyclic ring system through a cyclization reaction. This can be achieved by reacting a suitable diol with a nitrogen-containing compound under acidic or basic conditions. The resulting intermediate is then esterified with acetic anhydride to introduce the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of specialized equipment and controlled environments to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[®-(1,1-dimethylethyl)sulfinyl]amino]-3-methyl-, 1,1-dimethylethyl ester
  • 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-, 1,1-dimethylethyl ester

Uniqueness

The uniqueness of 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester lies in its specific functional groups and spirocyclic structure. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl 3-(acetyloxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-12(18)20-10-13-9-16(11-21-13)5-7-17(8-6-16)14(19)22-15(2,3)4/h13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDYCQNNYOECCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.